molecular formula C5H11ClN4 B1461686 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride CAS No. 794522-91-1

3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride

Cat. No. B1461686
CAS RN: 794522-91-1
M. Wt: 162.62 g/mol
InChI Key: VXLOUQUZEAJFKI-UHFFFAOYSA-N
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Description

“3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride” is a chemical compound with the empirical formula C5H12Cl2N4. It has a molecular weight of 199.08 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string representation of this compound is NCCCN1C=NC=N1. [H]Cl. [H]Cl . This indicates that the compound contains a 1,2,4-triazole ring attached to a propylamine group, and it’s a dihydrochloride salt .


Physical And Chemical Properties Analysis

This compound is a solid . Unfortunately, other physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the retrieved data.

Scientific Research Applications

Agricultural and Pharmaceutical Applications

Amino-1,2,4-triazoles serve as a fundamental raw material in the fine organic synthesis industry. They are extensively utilized in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their application extends to creating analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. These compounds find significant use in agriculture for manufacturing various insecticides, fungicides, plant growth regulators, retardants, and nitrification inhibitors for nitrogen fertilizers. In the pharmaceutical realm, amino-1,2,4-triazoles are crucial for developing drugs with antimicrobial, anti-ischemic, and membrane-stabilizing effects, such as furazonal and cardiotril (Nazarov et al., 2021).

Material Science and Corrosion Inhibition

The synthesis of 1,2,3-triazole derivatives, particularly through copper-catalyzed azide-alkyne cycloadditions (CuAAC), is highlighted for its eco-friendly procedures. These derivatives are noted for their aromatic stability and resistance to reduction, oxidation, or hydrolysis in acidic and basic environments. Their significant biological activities have led to considerable interest in developing novel triazoles with potential therapeutic applications. Additionally, 1,2,3-triazole derivatives have been efficiently used as corrosion inhibitors for metals and their alloys in aggressive media, demonstrating good efficiency and environmentally friendly attributes (Hrimla et al., 2021).

Proton-Conducting Membranes

1H-1,2,4-triazole and its derivatives are promising materials for developing proton-conducting fuel cell membranes. These materials significantly enhance the basic characteristics of electrolyte membranes, such as film-forming ability, thermal and electrochemical stability, mechanical strength, and morphological stability. They provide high ionic conductivity under anhydrous conditions at temperatures above 100 °C, making them suitable for high-temperature applications (Prozorova & Pozdnyakov, 2023).

Drug Development and Modification

Triazole-containing hybrids have been extensively explored for their potential as anticancer agents. The structural versatility of 1,2,3-triazole allows for hybridization with other pharmacophores, yielding compounds with enhanced therapeutic efficacy and reduced drug resistance. This approach has yielded promising candidates for treating various cancers, including those resistant to existing therapies (Xu et al., 2019).

properties

IUPAC Name

3-(1,2,4-triazol-1-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c6-2-1-3-9-5-7-4-8-9;/h4-5H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLOUQUZEAJFKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657380
Record name 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

794522-91-1
Record name 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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